molecular formula C9H9NO3 B129783 5-Acetylsalicylamide CAS No. 40187-51-7

5-Acetylsalicylamide

Cat. No. B129783
CAS RN: 40187-51-7
M. Wt: 179.17 g/mol
InChI Key: LWAQTCWTCCNHJR-UHFFFAOYSA-N
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Description

5-Acetylsalicylamide, also known as N-Acetylsalicylamide or acetanilide, is a white crystalline solid with a molecular formula of C9H9NO2 . It is commonly used as an analgesic and antipyretic medication for the relief of mild to moderate pain and fever . Chemically, 5-Acetylsalicylamide is an amide derivative of salicylic acid .


Synthesis Analysis

5-Acetylsalicylamide is synthesized by acetylating the amino group of aniline with acetic anhydride . The resulting product is then purified by recrystallization to obtain the pure compound . Another method involves the Lewis acidic ionic liquid catalyzed Friedel-Crafts acylation of salicylamide with acetyl chloride .


Molecular Structure Analysis

The molecular weight of 5-Acetylsalicylamide is 179.17 g/mol . The molecular formula is C9H9NO3 . The InChIKey is LWAQTCWTCCNHJR-UHFFFAOYSA-N .


Chemical Reactions Analysis

The main chemical reaction involved in the synthesis of 5-Acetylsalicylamide is the Friedel-Crafts acylation of salicylamide with acetyl chloride .


Physical And Chemical Properties Analysis

5-Acetylsalicylamide is a solid at 20°C . It has a melting point of 222.0 to 226.0°C . It is soluble in dimethylformamide .

Scientific Research Applications

Synthesis of Benzoxazolone Derivatives

5-Acetylsalicylamide is used in the synthesis of 5-acetyl-2(3H)-benzoxazolone , which is achieved through a two-step synthetic route involving Hofmann rearrangement. This compound is significant in pharmaceutical research for developing new therapeutic agents .

Catalysis

It serves as a substrate in Lewis acidic ionic liquid catalyzed Friedel-Crafts acylation reactions. This process is essential in organic synthesis, particularly in the production of acylated aromatic compounds .

Chromatography

This compound can be analyzed using reverse phase (RP) High-Performance Liquid Chromatography (HPLC) methods. The analysis is crucial for quality control and research in pharmaceuticals .

Mass Spectrometry

In mass spectrometry applications, 5-Acetylsalicylamide requires specific conditions for analysis, such as replacing phosphoric acid with formic acid in the mobile phase for MS compatibility .

Analgesic and Antipyretic Research

While not directly related to 5-Acetylsalicylamide, its parent compound salicylamide has analgesic and antipyretic properties. Research into derivatives like 5-Acetylsalicylamide may provide insights into developing new pain relievers and fever reducers .

Mechanism of Action

While specific information on the mechanism of action of 5-Acetylsalicylamide was not found, it is known that salicylamide, a related compound, has analgesic and antipyretic properties similar to aspirin . It is likely that 5-Acetylsalicylamide has a similar mechanism of action.

Safety and Hazards

5-Acetylsalicylamide is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . Proper safety measures should be taken when handling this compound .

Future Directions

A patent has been filed for a new synthetic method for 5-Acetylsalicylamide that offers high yield, simple post-treatment, and eliminates the use of organic solvents . This method could potentially make the production of 5-Acetylsalicylamide more efficient and environmentally friendly .

properties

IUPAC Name

5-acetyl-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-5(11)6-2-3-8(12)7(4-6)9(10)13/h2-4,12H,1H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAQTCWTCCNHJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2057736
Record name 5-Acetylsalicylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetylsalicylamide

CAS RN

40187-51-7
Record name 5-Acetyl-2-hydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40187-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 5-acetyl-2-hydroxy-
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Record name 5-Acetylsalicylamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-acetylsalicylamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the advantages of using the NaCl-AlCl3 mixed fused salt method for synthesizing 5-acetylsalicylamide as opposed to other methods?

A1: The research article "Synthetic method for 5-acetylsalicylamide" [] highlights several advantages of employing the NaCl-AlCl3 mixed fused salt method for 5-acetylsalicylamide synthesis. This method boasts a higher yield compared to traditional methods and simplifies the post-reaction purification process. Furthermore, it eliminates the need for organic solvents, aligning with green chemistry principles and minimizing environmental impact.

Q2: Can 5-acetylsalicylamide form new crystalline structures with other molecules, and if so, what applications might this have?

A2: Research indicates that 5-acetylsalicylamide can indeed form new crystalline phases when combined with specific dipeptides, such as leucyl-valine []. This ability to form co-crystals stems from intermolecular interactions like hydrogen bonding and van der Waals forces. This characteristic makes 5-acetylsalicylamide a potential candidate for applications in solid-state organic synthesis. Additionally, it opens possibilities for storing and stabilizing other bioactive molecules within the co-crystal structure.

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